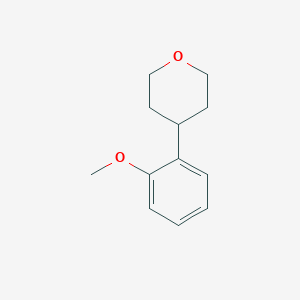
3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid is an organic compound with the molecular formula C9H8BrClO4S. It is a derivative of benzoic acid and contains bromomethyl, chloro, and methylsulfonyl functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid typically involves the bromination of 3-methyl-2-chloro-4-methylsulfonylbenzoic acid. The process uses hydrobromic acid as the brominating agent and hydrogen peroxide as the oxidizing agent. The reaction is carried out under heating reflux conditions in an organic solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfone derivatives .
Wissenschaftliche Forschungsanwendungen
3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its use is currently limited due to its sensitizing properties.
Industry: It is used in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid involves its interaction with biological molecules. It has been identified as a respiratory sensitizer, causing allergic reactions such as asthma, rhinitis, and urticaria. The underlying mechanism is believed to be IgE-mediated, where the compound binds to specific IgE antibodies, triggering an immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromomethylbenzoic Acid: Lacks the chloro and methylsulfonyl groups.
2-Chloro-4-methylsulfonylbenzoic Acid: Lacks the bromomethyl group.
4-Methylsulfonylbenzoic Acid: Lacks both the bromomethyl and chloro groups.
Uniqueness
3-Bromomethyl-2-chloro-4-methylsulfonylbenzoic acid is unique due to the presence of all three functional groups (bromomethyl, chloro, and methylsulfonyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
120100-05-2 |
|---|---|
Molekularformel |
C9H8BrClO4S |
Molekulargewicht |
327.58 g/mol |
IUPAC-Name |
3-(bromomethyl)-2-chloro-4-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C9H8BrClO4S/c1-16(14,15)7-3-2-5(9(12)13)8(11)6(7)4-10/h2-3H,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
PKZUZWMYIHLRRA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




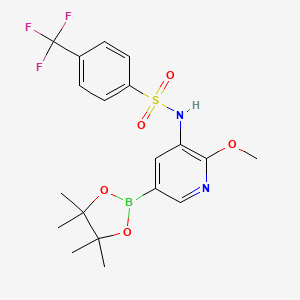

![7-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14127547.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine](/img/structure/B14127567.png)
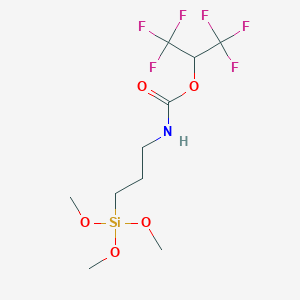

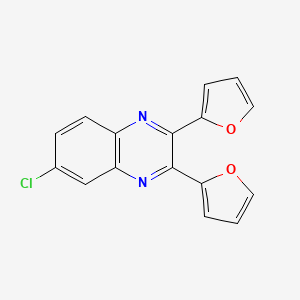
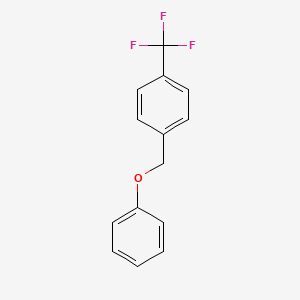
![2-Fluoro-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B14127598.png)
